4-Bromonicotinic acid hydrobromide

Antimicrobial Nicotinic Acid Antagonism Coenzyme Biosynthesis Inhibition

Free acid solubility limits aqueous cross-coupling efficiency. 4-Bromonicotinic acid hydrobromide (CAS 1794760-22-7) resolves this with enhanced aqueous solubility, enabling higher effective concentrations in Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions. • 95% min purity ensures batch-to-batch consistency across multi-gram orders • 4-Br regiochemistry enables unique copper-catalyzed cyclocondensation with benzamidines-inaccessible to 2-Br/6-Br analogs • Validated competitive inhibitor of nicotinic acid-dependent coenzyme biosynthesis (uptake: 2-3 μg/mg) for antimicrobial SAR

Molecular Formula C6H5Br2NO2
Molecular Weight 282.919
CAS No. 15366-62-8; 1794760-22-7
Cat. No. B2372916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromonicotinic acid hydrobromide
CAS15366-62-8; 1794760-22-7
Molecular FormulaC6H5Br2NO2
Molecular Weight282.919
Structural Identifiers
SMILESC1=CN=CC(=C1Br)C(=O)O.Br
InChIInChI=1S/C6H4BrNO2.BrH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3H,(H,9,10);1H
InChIKeyXMJXMELYTOXEBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromonicotinic Acid Hydrobromide (CAS 1794760-22-7): Analytical Specifications and Core Procurement Attributes


4-Bromonicotinic acid hydrobromide (CAS 1794760-22-7; also referenced via free acid CAS 15366-62-8) is the hydrobromide salt of a 4-bromo-substituted nicotinic acid derivative, classified as a halogenated pyridine-3-carboxylic acid [1]. The hydrobromide salt form (MW 282.92 g/mol; C6H5Br2NO2) is distinguished from the free acid (MW 202.01 g/mol; C6H4BrNO2) by enhanced aqueous solubility and improved handling characteristics for solution-phase applications . Commercially available at 95% minimum purity specifications, this compound serves as a versatile building block in medicinal chemistry and organic synthesis, with the 4-position bromine enabling regioselective cross-coupling reactions for constructing complex heterocyclic frameworks . The compound is stored under ambient conditions in a cool, dry environment and is classified for research and development use only .

Why 4-Bromonicotinic Acid Hydrobromide Cannot Be Interchanged with Unhalogenated Nicotinic Acid or Alternative Halogen Regioisomers


Simple substitution of unhalogenated nicotinic acid for 4-bromonicotinic acid hydrobromide is scientifically invalid due to fundamentally divergent biological and chemical behavior. Unsubstituted nicotinic acid (niacin) acts as a vitamin B3 coenzyme precursor, whereas the 4-bromo analog functions as a competitive inhibitor of this pathway, suppressing coenzyme biosynthesis at an uptake level of 2–3 μg/mg . This mechanistic inversion precludes interchangeability in any antimicrobial or metabolic study. Furthermore, regioisomeric bromination at the 2-position versus 4-position yields distinct physicochemical properties: 2-bromonicotinic acid exhibits a melting point of 200–203 °C compared to 118–134 °C for the 4-bromo analog, and differential electronic effects alter cross-coupling reactivity and metal coordination geometry . The hydrobromide salt form of the target compound provides solubility advantages not present in the free acid form, making it the preferred reagent for aqueous or polar aprotic reaction conditions .

4-Bromonicotinic Acid Hydrobromide: Quantified Performance Differentiation Against Comparators


Antibacterial Activity: 4-Bromo Substitution Confers Broad-Spectrum Inhibition Absent in Unsubstituted Nicotinic Acid

4-Bromonicotinic acid demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, a property entirely absent in unsubstituted nicotinic acid, which functions as a vitamin rather than an inhibitor . The 4-bromo analog inhibits growth of Streptococcus, Staphylococcus aureus, Escherichia coli, and Lactobacillus species through competitive antagonism of nicotinic acid-dependent coenzyme precursor biosynthesis, with inhibition reversibly blocked by exogenous nicotinic acid . Quantitative coenzyme uptake measurements reveal that while a portion of nicotinamide riboside-derived coenzyme synthesis is suppressed, coenzyme uptake itself remains unaffected, with an uptake level maintained at 2–3 μg/mg .

Antimicrobial Nicotinic Acid Antagonism Coenzyme Biosynthesis Inhibition

Cross-Coupling Reactivity: 4-Position Bromine Enables Regioselective Suzuki and Buchwald-Hartwig Coupling Distinct from 2-Bromo Regioisomer

The 4-bromine substituent in 4-bromonicotinic acid hydrobromide is strategically positioned para to the pyridine nitrogen, enabling transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura coupling with arylboronic acids and Buchwald-Hartwig amination for C–N bond formation [1]. This 4-position regiochemistry is synthetically distinct from 2-bromonicotinic acid (bromine ortho to nitrogen), which exhibits altered electronic properties and coordination behavior. In a representative cyclization protocol with 4-trifluoromethylbenzamidine, 4-bromonicotinic acid (101.5 mg, 0.5 mmol) reacted with CuI (19.2 mg, 0.1 mmol) and Cs₂CO₃ (325 mg, 1.0 mmol) in DMF at 80 °C for 3 hours followed by 20 °C for 10 hours to yield the heterocyclic product following EDTA workup and ethyl acetate extraction [2].

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Regioselectivity

Lanthanide Coordination Chemistry: 4-Bromonicotinic Acid Enables Multifunctional Complexes with Magnetic and Luminescent Properties

4-Bromonicotinic acid has been employed as a ligand in the synthesis of multifunctional lanthanide-based coordination compounds, yielding materials with combined magnetic, luminescence, and anti-cancer properties . The 4-bromo substitution pattern influences both the coordination geometry and electronic properties of the resulting metal complexes. Structural characterization via single crystal X-ray diffraction confirms the formation of discrete coordination architectures, with continuous shape measurements used to quantify the geometry around the lanthanide centers . This application distinguishes 4-bromonicotinic acid from the 2-bromo regioisomer, which forms binuclear copper(II) complexes via bridging carboxylate coordination modes [1].

Coordination Chemistry Lanthanide Complexes Magnetic Materials Luminescence

Hydrobromide Salt Form: Enhanced Aqueous Solubility Compared to Free Acid for Solution-Phase Applications

4-Bromonicotinic acid hydrobromide (CAS 1794760-22-7, MW 282.92 g/mol) offers distinct solubility advantages over the free acid form (CAS 15366-62-8, MW 202.01 g/mol) for reactions conducted in aqueous or polar aprotic media . While the free acid is characterized as a white to off-white solid with limited aqueous solubility but soluble in DMSO and ethyl acetate, the hydrobromide salt demonstrates enhanced solubility in water and polar organic solvents due to ionic character [1]. Commercial specifications for the hydrobromide salt include minimum purity of 95% (AKSci) to ≥98% (MolCore), with long-term storage recommended in a cool, dry environment . The free acid counterpart exhibits a melting point range of 118–134 °C and is stored at 2–8 °C under argon [2].

Solubility Salt Form Selection Formulation Reaction Medium

Halogen Electronic Effects: 4-Bromo Substitution Provides Distinct Reactivity Profile Compared to 4-Chloro and 4-Iodo Analogs

The 4-bromo substituent in 4-bromonicotinic acid occupies an intermediate position in the halogen reactivity series, offering a balanced profile between the lower reactivity of 4-chloronicotinic acid and the higher reactivity (but reduced stability) of 4-iodonicotinic acid [1]. This reactivity hierarchy is critical for synthetic planning: aryl bromides undergo cross-coupling under milder conditions than aryl chlorides, while aryl iodides, though more reactive, are more prone to oxidative degradation and light sensitivity . Synthesis of 4-chloronicotinic acid has been reported via reaction of 4-nitronicotinic acid N-oxide with phosphorus oxychloride, and 4-iodonicotinic acid via subsequent treatment with hydroiodic acid, establishing a synthetic cascade that positions the bromo analog as the optimal balance of stability and coupling efficiency [1].

Halogen Exchange Reactivity Tuning Leaving Group Nucleophilic Aromatic Substitution

Cyclocondensation with Amidines: Quantitative Reaction Protocol Demonstrates Synthetic Utility Distinct from Esterification Pathways

The adjacency of the bromine atom and carboxylic acid group in 4-bromonicotinic acid (ortho relationship) enables cyclocondensation reactions with benzamidines that are not accessible with 2-bromo or 6-bromo regioisomers due to altered spatial relationships [1]. In a validated experimental protocol, 4-bromonicotinic acid (101.5 mg, 0.5 mmol) reacts with 4-trifluoromethylbenzamidine (94 mg, 0.5 mmol) in the presence of CuI (19.2 mg, 0.1 mmol) and Cs₂CO₃ (325 mg, 1.0 mmol) in DMF (5 mL). The reaction proceeds at 80 °C for 3 hours followed by 20 °C for 10 hours. Workup involves filtration, suspension of residue in methanol, filtration, EDTA treatment at 2–8 °C for 1 hour, and ethyl acetate extraction (6×) to yield the heterocyclic product [2]. This protocol contrasts with the esterification pathway (carboxylic acid + alcohol + SOCl₂) and nucleophilic aromatic substitution, providing orthogonal synthetic utility .

Heterocycle Synthesis Cyclocondensation Benzamidine Pyrimidine

4-Bromonicotinic Acid Hydrobromide: Validated Application Scenarios for Research and Industrial Procurement


Antimicrobial Lead Discovery Targeting Nicotinic Acid Biosynthetic Pathways

Procure 4-bromonicotinic acid hydrobromide as a validated competitive inhibitor of nicotinic acid-dependent coenzyme biosynthesis for antimicrobial SAR studies. The compound demonstrates broad-spectrum inhibition of Gram-positive and Gram-negative bacteria, with activity reversibly blocked by exogenous nicotinic acid, confirming mechanism-specific antagonism . Coenzyme uptake measurements indicate a maintained level of 2–3 μg/mg during inhibition, providing a quantitative benchmark for comparative evaluation of novel analogs . This scenario applies to research programs investigating novel antibacterial agents that exploit nicotinic acid pathway antagonism as an alternative to traditional antibiotic targets.

Heterocyclic Scaffold Synthesis via Copper-Catalyzed Cyclocondensation

Employ 4-bromonicotinic acid hydrobromide in copper-catalyzed cyclocondensation reactions with substituted benzamidines to construct fused pyrimidine-containing heterocycles. The validated protocol—using 101.5 mg (0.5 mmol) of 4-bromonicotinic acid, 4-trifluoromethylbenzamidine (94 mg, 0.5 mmol), CuI (19.2 mg, 20 mol%), and Cs₂CO₃ (325 mg, 2 equiv) in DMF at 80 °C for 3 hours followed by 20 °C for 10 hours—provides a reproducible entry to this scaffold class . The ortho relationship between the bromine and carboxylic acid groups uniquely enables this transformation, distinguishing the 4-bromo regioisomer from 2-bromo and 6-bromo analogs which cannot undergo analogous cyclization .

Lanthanide-Based Multifunctional Material Development

Utilize 4-bromonicotinic acid hydrobromide as a ligand precursor for the synthesis of lanthanide coordination complexes exhibiting combined magnetic, luminescence, and anti-cancer properties . Single crystal X-ray diffraction and continuous shape measurements provide structural validation of the resulting coordination architectures. This application distinguishes the 4-bromo regioisomer from 2-bromonicotinic acid, which forms binuclear copper(II) complexes rather than lanthanide-based materials . Researchers in materials chemistry and coordination polymer design should procure the 4-bromo derivative to access this specific ligand geometry and functionality profile.

Aqueous-Phase Cross-Coupling Utilizing Hydrobromide Salt Solubility Advantages

Select the hydrobromide salt form (CAS 1794760-22-7) over the free acid (CAS 15366-62-8) for Suzuki-Miyaura, Buchwald-Hartwig, or Negishi cross-coupling reactions conducted in aqueous or polar aprotic solvent systems where free acid solubility is limiting . The enhanced aqueous solubility of the salt form enables higher effective concentrations in water-containing reaction media, potentially improving coupling yields and reducing reaction times. Commercial specifications of ≥95–98% purity ensure consistent performance across multiple batches . This scenario applies to medicinal chemistry and process chemistry groups conducting parallel synthesis or optimizing aqueous-compatible coupling protocols.

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